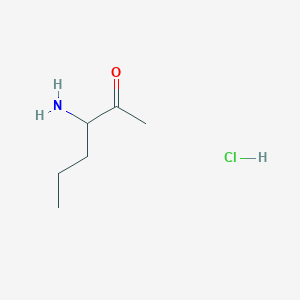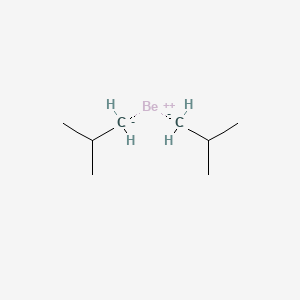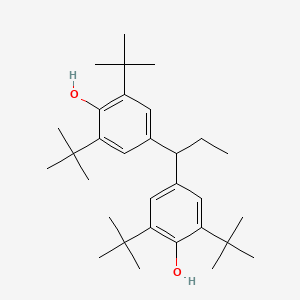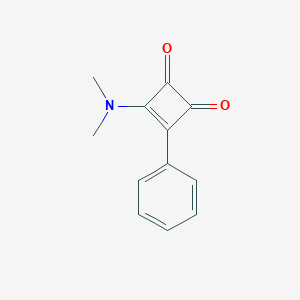
3-Aminohexan-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminohexan-2-one;hydrochloride is an organic compound with the molecular formula C6H14ClNO It is a derivative of hexanone, where an amino group is attached to the third carbon atom and a hydrochloride group is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Aminohexan-2-one;hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-aminohexan-2-one with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of specific catalysts, temperature control, and purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Aminohexan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
3-Aminohexan-2-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-Aminohexan-2-one;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the hydrochloride group can enhance the solubility and stability of the compound, facilitating its interaction with biological systems.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-hexanol hydrochloride: Similar structure but with an alcohol group instead of a ketone group.
2-Aminohexan-3-one hydrochloride: Isomer with the amino group on the second carbon atom.
Uniqueness
3-Aminohexan-2-one;hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of an amino group and a ketone group makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
21419-29-4 |
|---|---|
Fórmula molecular |
C6H14ClNO |
Peso molecular |
151.63 g/mol |
Nombre IUPAC |
3-aminohexan-2-one;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-3-4-6(7)5(2)8;/h6H,3-4,7H2,1-2H3;1H |
Clave InChI |
BZKHUXOBPKTYIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzyl[(dimethylamino)methyl]propanedioic acid](/img/structure/B14709414.png)
![2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide](/img/structure/B14709417.png)




![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-](/img/structure/B14709445.png)
![Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14709446.png)

